N-{[3-nitro-4-(phenylsulfanyl)phenyl]methylidene}hydroxylamine
Description
N-{[3-nitro-4-(phenylsulfanyl)phenyl]methylidene}hydroxylamine is an organic compound characterized by the presence of a nitro group, a phenylsulfanyl group, and a hydroxylamine moiety
Properties
Molecular Formula |
C13H10N2O3S |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
N-[(3-nitro-4-phenylsulfanylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H10N2O3S/c16-14-9-10-6-7-13(12(8-10)15(17)18)19-11-4-2-1-3-5-11/h1-9,16H |
InChI Key |
HBLYEIXJMLYLPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-nitro-4-(phenylsulfanyl)phenyl]methylidene}hydroxylamine typically involves the condensation of 3-nitro-4-(phenylsulfanyl)benzaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-nitro-4-(phenylsulfanyl)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylsulfanyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antifungal Activities
Research indicates that compounds containing nitro and hydroxylamine functionalities exhibit significant antibacterial and antifungal properties. For instance, derivatives of hydroxylamines have shown activity against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the nitro group enhances the electron-withdrawing capacity, which is crucial for the biological activity of these compounds.
Antitubercular Potential
The compound's structure suggests potential as an antitubercular agent. Similar derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results in preliminary studies . The incorporation of a phenylsulfanyl group may also contribute to increased lipophilicity, enhancing cell membrane penetration.
Material Science
Polymer Chemistry
Hydroxylamines are often utilized in polymer chemistry as intermediates in the synthesis of various polymers. The ability of N-{[3-nitro-4-(phenylsulfanyl)phenyl]methylidene}hydroxylamine to form stable linkages makes it a candidate for developing new polymeric materials with tailored properties . Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Synthesis of Functional Materials
This compound can serve as a precursor for synthesizing functional materials, such as sensors or catalysts. The reactivity of hydroxylamines allows for the modification of surfaces or the creation of composite materials that exhibit specific electronic or optical properties .
Environmental Applications
Pollutant Degradation
The potential application of this compound in environmental remediation has been explored. Hydroxylamines can participate in redox reactions that facilitate the degradation of pollutants, particularly nitroaromatic compounds commonly found in industrial waste . This property positions it as a valuable agent in environmental cleanup efforts.
Case Studies
Mechanism of Action
The mechanism of action of N-{[3-nitro-4-(phenylsulfanyl)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the phenylsulfanyl group can interact with thiol groups in proteins, potentially leading to enzyme inhibition or modulation of protein function.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- Memantine-induced brain activation compounds
- Glycopyrrolate related compounds
Uniqueness
N-{[3-nitro-4-(phenylsulfanyl)phenyl]methylidene}hydroxylamine is unique due to the combination of its nitro, phenylsulfanyl, and hydroxylamine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Biological Activity
N-{[3-nitro-4-(phenylsulfanyl)phenyl]methylidene}hydroxylamine (CAS No. 477852-27-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 270.29 g/mol. The compound features a hydroxylamine functional group attached to a substituted phenyl ring, which is critical for its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in cells. This property is crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been investigated for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune response modulation and cancer progression .
- Radical Scavenging : The presence of the hydroxylamine group enables the compound to act as a radical scavenger, reacting with free radicals and potentially reducing their harmful effects on cellular structures .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring can significantly influence its potency and selectivity:
- Electronegative Substituents : The introduction of electronegative groups (e.g., nitro or halogens) at specific positions on the aromatic ring has been shown to enhance biological activity by increasing electron density or facilitating interactions with target proteins .
- Hydrophobic Interactions : Modifying the hydrophobic character of the compound can improve its membrane permeability, thereby enhancing its bioavailability and therapeutic efficacy.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- In vitro Studies : In cell line assays, this compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, a study reported an IC50 value of 61 nM against IDO, showcasing its potential as an anticancer agent by modulating immune responses .
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored:
- Oxidative Stress Models : In models of neurodegeneration, such as those induced by methamphetamine, this compound exhibited protective effects by reducing oxidative stress markers and improving neuronal survival rates .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H10N2O3S |
| Molecular Weight | 270.29 g/mol |
| CAS Number | 477852-27-0 |
| IC50 against IDO | 61 nM |
| Mechanism | Antioxidant, Enzyme Inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
